molecular formula C19H21N4O4+ B15131391 1H-Purine-2,6-dione, 8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-3,9-dihydro-

1H-Purine-2,6-dione, 8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-3,9-dihydro-

Katalognummer: B15131391
Molekulargewicht: 369.4 g/mol
InChI-Schlüssel: CQMISINAALRAJL-CSKARUKUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Purine-2,6-dione, 8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-3,9-dihydro- is a small molecule drug known for its antineoplastic properties. This compound is used in the treatment of various neoplastic diseases by impeding the actions of an enzyme critical to DNA synthesis and repair. Its molecular formula is C19H22N4O4, and it has a molecular weight of 370.40 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Purine-2,6-dione, 8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-3,9-dihydro- involves several steps. One common method includes the reaction of 1,3-diethyl-2,6-dioxopurine with 3,4-dimethoxybenzaldehyde in the presence of a base to form the desired product. The reaction typically occurs under reflux conditions with an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1H-Purine-2,6-dione, 8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-3,9-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted purine derivatives .

Wissenschaftliche Forschungsanwendungen

1H-Purine-2,6-dione, 8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-3,9-dihydro- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit DNA synthesis and repair.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Wirkmechanismus

The compound exerts its effects by impeding the actions of an enzyme critical to DNA synthesis and repair. This inhibition leads to the suppression of malignant cell growth and metastasis. The molecular targets include enzymes involved in the DNA replication process, such as DNA polymerases.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-Purine-2,6-dione, 8-[(1E)-2-(3,4-dihydroxyphenyl)ethenyl]-1,3-diethyl-3,7-dihydro-7-methyl-: Similar structure but with hydroxyl groups instead of methoxy groups.

    1H-Purine-2,6-dione, 8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-3,7-dihydro-7-methyl-: Similar structure but with a methyl group at the 7-position.

Uniqueness

The uniqueness of 1H-Purine-2,6-dione, 8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-3,9-dihydro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethoxyphenyl group enhances its ability to inhibit DNA synthesis and repair, making it a potent antineoplastic agent.

Eigenschaften

Molekularformel

C19H21N4O4+

Molekulargewicht

369.4 g/mol

IUPAC-Name

8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethylpurin-3-ium-2,6-dione

InChI

InChI=1S/C19H21N4O4/c1-5-22-17-16(18(24)23(6-2)19(22)25)20-15(21-17)10-8-12-7-9-13(26-3)14(11-12)27-4/h7-11H,5-6H2,1-4H3/q+1/b10-8+

InChI-Schlüssel

CQMISINAALRAJL-CSKARUKUSA-N

Isomerische SMILES

CCN1C(=O)C2=NC(=NC2=[N+](C1=O)CC)/C=C/C3=CC(=C(C=C3)OC)OC

Kanonische SMILES

CCN1C(=O)C2=NC(=NC2=[N+](C1=O)CC)C=CC3=CC(=C(C=C3)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.